N-(3-bromophenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide
Description
N-(3-bromophenyl)-2-({9-ethyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a synthetic small molecule featuring a brominated phenyl group and a complex tricyclic thia-triaza core modified with an ethyl substituent. The compound’s structural determination likely employs crystallographic tools like SHELXL for refinement .
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O3S2/c1-2-25-16-9-4-3-8-15(16)19-17(30(25,27)28)11-22-20(24-19)29-12-18(26)23-14-7-5-6-13(21)10-14/h3-11H,2,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTPZLCAVSHVOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-bromophenyl)-2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with a unique molecular structure that suggests potential biological activities. This article aims to explore its biological activity based on available research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C20H17BrN4O3S2
- Molecular Weight : 505.4 g/mol
- CAS Number : 931359-18-1
The structure features a bromophenyl group and a triazatricyclo framework that may contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate the activity of certain receptors, potentially influencing signal transduction pathways.
- Protein Interactions : The compound might disrupt protein-protein interactions critical for cellular functions.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance:
- Case Study : A study demonstrated that derivatives of triazatricyclo structures showed significant antimicrobial activity against various bacterial strains .
Cytotoxicity and Anticancer Potential
The compound's complex structure suggests potential anticancer properties:
- Research Findings : In vitro studies have suggested that similar compounds can induce apoptosis in cancer cell lines by activating specific apoptotic pathways . Further studies are required to evaluate the cytotoxic effects of N-(3-bromophenyl)-2-(...) specifically.
Data Table of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Enzyme Interaction | Potential inhibition of metabolic enzymes |
Research Applications
N-(3-bromophenyl)-2-(...) is being explored for various applications in scientific research:
- Drug Development : Its unique structure offers opportunities for the development of new therapeutic agents targeting specific diseases.
- Biochemical Probes : The compound can serve as a probe in biochemical assays to study enzyme functions and interactions.
- Material Science : Due to its structural complexity, it may also find applications in developing novel materials with unique properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfanyl-acetamide derivatives with modifications on both the aromatic and heterocyclic moieties. Key analogs include:
Structural Analog 1 :
N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS 895102-18-8)
- Substituents :
- Phenyl group: 4-chloro
- Tricyclic core: 9-methyl
- Methyl vs. ethyl on the tricyclic core impacts lipophilicity (ethyl increases logP by ~0.5 units).
Structural Analog 2 :
N-(3-chloro-4-methoxyphenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo[8.4.0.0²⁷]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide (CAS 895102-81-5)
- Substituents :
- Phenyl group: 3-chloro, 4-methoxy
- Tricyclic core: 9-methyl
- Key Differences :
- Methoxy group introduces hydrogen-bonding capacity, enhancing solubility but possibly reducing membrane permeability.
- Chlorine at the 3-position mimics bromine’s steric effects but with lower electronegativity.
Key Findings from Comparative Analysis :
Ethyl substitution on the tricyclic core improves lipophilicity, favoring blood-brain barrier penetration relative to methyl analogs .
Synthetic Methodology :
- Analogs like those in and are synthesized via nucleophilic substitution or coupling reactions, as seen in ’s protocol for bromoacetamide derivatives (74% yield via bromoacetyl bromide and aniline intermediates) .
Chemical Space Localization :
- These compounds occupy a synthetic "NP-like" chemical space (), designed to mimic natural product scaffolds while enabling tunable properties via substituent engineering.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
